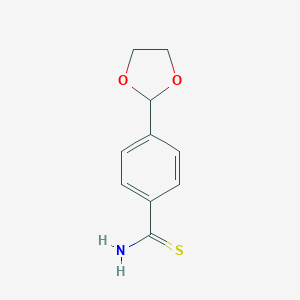
4-(1,3-二氧戊环-2-基)苯-1-甲硫酰胺
描述
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the use of 1,3-dihydro-2H-1,3-benzimidazole-2-thione and 4-fluorobenzaldehyde to produce intermediates with high yields. These processes are characterized by reactions in solvents like DMSO and ethanol, under conditions such as reflux temperature, demonstrating the complexity and precision required in synthesizing such compounds (Ubeid, Thabet, & Abu Shuheil, 2021).
Molecular Structure Analysis
The molecular structure of related compounds is typically established through techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These methods provide detailed information about the arrangement of atoms and the molecular geometry, essential for understanding the compound's chemical behavior and reactivity (Ubeid, Thabet, & Abu Shuheil, 2021).
Chemical Reactions and Properties
Chemical properties of related compounds reveal their reactivity and potential applications. For example, studies on the gold(III) complexes of dihydropyrazole-1-carbothioamide derivatives highlight their cytotoxic effects against cancer cell lines, indicating potential medicinal applications. These studies also show how substituent groups on the benzene ring can significantly affect the compound's cytotoxicity, suggesting the importance of structural modifications in designing functional materials (Wang et al., 2011).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for the practical application of a compound. For instance, the crystal structure of related compounds can be stabilized by intermolecular hydrogen bonds, forming specific motifs that contribute to the compound's stability and solubility (Ali et al., 2010).
Chemical Properties Analysis
The chemical properties of such compounds are often explored through their reactivity towards various reagents and conditions. The synthesis of related carbothioamide derivatives involves reactions with benzil, highlighting the adaptability and reactivity of the carbothioamide group in forming new compounds with potential biological activities (Calatayud et al., 2007).
科学研究应用
有机合成和催化
级联过程和氢转移反应: 一项研究详细介绍了带有 (1,3-二氧戊环或二氧环)-2-基取代基的 6-苯基富瓦烯通过热活化氢转移引发的级联过程转化为苯并[f]茚的混合物。这个过程提供了对机理路径和此类化合物在合成有机化学中的潜力的见解 (Alajarín 等人,2016).
与甘油缩合为环缩醛: 探索甘油与苯甲醛和其他醛在酸催化下缩合为环缩醛,突出了使用固体酸作为将甘油转化为新型平台化学品的非均相催化剂的潜力,展示了在绿色化学和催化中的应用 (Deutsch 等人,2007).
材料科学
- 聚合物合成和表征: 对 (2-苯基-1,3-二氧戊环-4-基)甲基甲基丙烯酸酯的聚合及其热降解的研究提供了对基于 1,3-二氧戊环衍生物的聚合物的合成和性质的见解,这可能与具有特定热和机械性能的材料的开发相关 (Coskun 等人,1998).
生物活性
- 抗菌和抗增殖活性: 一项关于与苯并[1,3]二氧杂环部分连接的噻唑基吡唑啉衍生物的研究合成了具有显着抗菌和抗增殖活性的化合物。这表明在开发新的治疗剂方面具有潜在应用 (Mansour 等人,2020).
晶体学和分子结构
- 晶体结构分析: 对新型吡唑衍生物的晶体结构和 Hirshfeld 表面分析进行了研究,包括具有 1,3-二氧戊环的化合物,以了解分子间接触和超分子结构,这对于设计具有所需性质的分子材料至关重要 (Kumara 等人,2017).
属性
IUPAC Name |
4-(1,3-dioxolan-2-yl)benzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c11-9(14)7-1-3-8(4-2-7)10-12-5-6-13-10/h1-4,10H,5-6H2,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAHUZPFVWVKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381098 | |
| Record name | 4-(1,3-dioxolan-2-yl)benzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide | |
CAS RN |
175202-43-4 | |
| Record name | 4-(1,3-Dioxolan-2-yl)benzenecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,3-dioxolan-2-yl)benzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


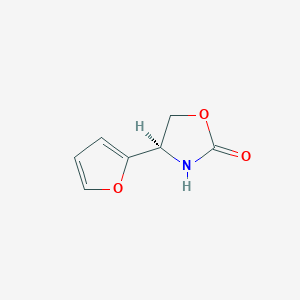
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B70790.png)


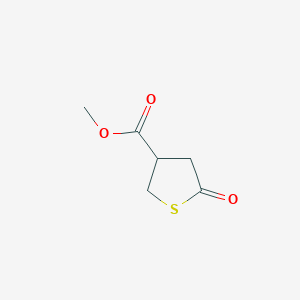
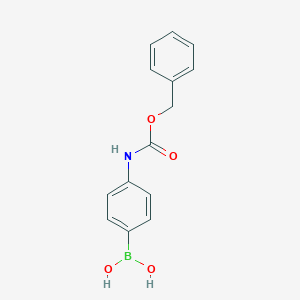
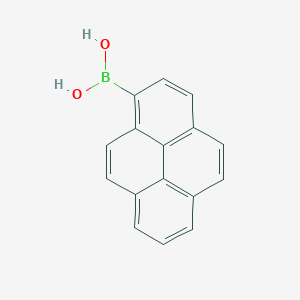

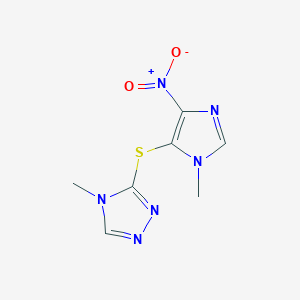
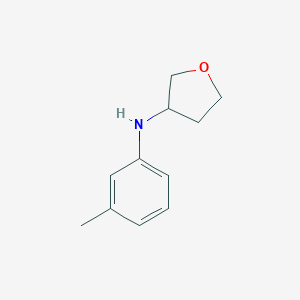
![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI)](/img/structure/B70809.png)

